N-(4-amino-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide
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Description
N-(4-amino-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C24H25N5O5S and its molecular weight is 495.55. The purity is usually 95%.
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Scientific Research Applications
Reductive Chemistry and Cytotoxicity
Research on similar compounds to N-(4-amino-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide reveals insights into their reductive chemistry and potential as bioreductive drugs. For instance, compounds like 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide show selective toxicity for hypoxic cells due to oxygen-inhibited enzymatic reduction of nitro groups to corresponding amines or hydroxylamines. This selective toxicity is important in targeting hypoxic tumor cells (Palmer et al., 1995).
Synthesis Methods
The synthesis of related compounds, like Dimethyl 1,2,3,4-tetrahydro-4-oxoquinazoline-2,2-dicarbamates, involves reacting 1,3-bis(methoxycarbonyl)-S-methylisothiourea with substituted 2-aminobenzamides, highlighting the diverse synthetic routes applicable to similar complex molecules (White & Baker, 1990).
Sigma-2 Receptor Probe
N-(4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl)-2-methoxy-5-methylbenzamide (RHM-1) and similar compounds have been evaluated as sigma-2 receptor probes. Research has shown that these compounds, due to their structure, have high affinity and selectivity for sigma2 receptors, which are important in studying various cellular processes (Xu et al., 2005).
Cytotoxic Activity
Studies on 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives, which are structurally related to the compound , have shown significant cytotoxic activities against tumor cells. The positioning of cationic side chains on these molecules has been found to significantly affect their biological activity, indicating the potential of these compounds in cancer therapy (Bu et al., 2001).
Palladium-Catalyzed Synthesis
A palladium-catalyzed domino reaction has been developed for the synthesis of 4-phenylquinazolinones, which are structurally similar to the compound . This method involves N-benzylation, benzylic C-H amidation, and dehydrogenation, highlighting advanced synthetic techniques relevant to similar compounds (Hikawa et al., 2012).
Properties
IUPAC Name |
N-[4-amino-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O5S/c1-33-17-10-9-15(12-18(17)34-2)22(31)26-20-21(25)27-24(28-23(20)32)35-13-19(30)29-11-5-7-14-6-3-4-8-16(14)29/h3-4,6,8-10,12H,5,7,11,13H2,1-2H3,(H,26,31)(H3,25,27,28,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRHLNHIEVDNRF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)N3CCCC4=CC=CC=C43)N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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